5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, a fused heterocyclic system integrating thiophene and pyrimidine rings. Key structural features include:
Properties
IUPAC Name |
5-methyl-4-oxo-2-(piperidin-1-ylmethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-8-10-12(18)15-9(7-17-5-3-2-4-6-17)16-13(10)21-11(8)14(19)20/h2-7H2,1H3,(H,19,20)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDOCZHAVKAXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CN3CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The piperidin-1-ylmethyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-d]pyrimidine core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the core structure.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst.
Substitution reactions could use nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights critical differences between the target compound and its analogs:
*Calculated based on ’s ester analog (239.25 g/mol) adjusted for COOH substitution.
Functional Implications
- Carboxylic Acid (Position 6) : Compared to carboxamides or esters , the carboxylic acid group increases hydrophilicity and may improve binding to polar active sites.
- Oxadiazole Substituent (Position 6) : The oxadiazole ring in ’s compound enhances aromatic stacking and metabolic stability, though at the cost of reduced solubility .
Biological Activity
5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core structure with a piperidine moiety that enhances its pharmacological profile. The presence of the 4-oxo group is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. Specifically, N-(benzyl)-substituted derivatives have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of N-(Benzyl)-5-Methyl-4-Oxo-3,4-Dihydrothieno[2,3-d]pyrimidine-6-Carboxamides
| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | Bacillus subtilis (mm) |
|---|---|---|---|---|
| 5.1 | 24 | 22 | 22 | 24 |
| 5.2 | 23 | 21 | 21 | 23 |
| 5.3 | 22 | 20 | 20 | 24 |
This table summarizes the diameters of inhibition zones observed in various bacterial strains, indicating the effective antimicrobial properties of the studied compounds .
The mechanism by which these compounds exert their antimicrobial effects is primarily through the inhibition of the TrmD enzyme, which is critical for bacterial growth and survival. Docking studies have confirmed that these compounds bind effectively to the active site of TrmD, disrupting its function .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Vlasov et al. (2021) evaluated the antimicrobial activity of several derivatives against clinical strains. The results indicated that compounds with a benzyl carboxamide substituent exhibited superior activity against Staphylococcus aureus and Bacillus subtilis, supporting their potential use in treating bacterial infections .
- Synthesis and Evaluation : Research by Claremon et al. (2017) focused on synthesizing various derivatives and assessing their activity against common pathogens. The findings revealed that modifications at the benzyl position significantly impacted antimicrobial efficacy, with certain derivatives achieving MIC values lower than those of standard antibiotics .
Q & A
Q. What are the key challenges in synthesizing 5-methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, and how can they be methodologically addressed?
The synthesis of this compound involves challenges such as low reactivity of the ester group during amide bond formation and regioselective functionalization. For example, direct interaction of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate with amines (e.g., benzylamine) is hindered by steric and electronic factors. To overcome this, peptide coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylate intermediate, enabling efficient amide bond formation . Additionally, alkylation at the 2-position with piperidine derivatives requires controlled reaction conditions (e.g., anhydrous DMF, room temperature) to avoid side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what specific spectral markers should researchers prioritize?
Key techniques include:
- 1H NMR : Look for the singlet corresponding to the methyl group at C5 (~δ 2.1–2.3 ppm) and the multiplet for the piperidin-1-ylmethyl moiety (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3300 cm⁻¹) .
- Elemental Analysis : Verify purity by comparing experimental and theoretical values for C, H, N, and S .
Q. How can researchers design initial biological activity screens for this compound?
Begin with in vitro antimicrobial assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains, using broth microdilution to determine minimum inhibitory concentrations (MICs). Parallel docking studies against bacterial targets (e.g., TrmD methyltransferase) can rationalize observed activity. For instance, substituents at the 2-position (e.g., piperidin-1-ylmethyl) enhance membrane permeability, while the 4-oxo group may interact with catalytic residues .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial potency of this compound?
Focus on:
- Substituent Variation : Replace the piperidin-1-ylmethyl group with bulkier heterocycles (e.g., morpholine, thiomorpholine) to modulate lipophilicity and target engagement. For example, benzylthio derivatives show enhanced activity against Proteus vulgaris .
- Carboxylic Acid Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability without compromising solubility .
- Hybridization : Conjugate with known pharmacophores (e.g., oxadiazole, thiophene) to exploit dual mechanisms of action .
Q. How can contradictory data on biological activity (e.g., varying MICs across studies) be resolved?
Contradictions often arise from differences in:
- Bacterial Strains : Use standardized strains (e.g., ATCC controls) and report clinical isolates separately.
- Assay Conditions : Control pH (6.5–7.5) and cation content (Mg²⁺, Ca²⁺) to minimize variability in MIC measurements .
- Compound Solubility : Pre-dissolve the compound in DMSO (<1% v/v) and confirm homogeneity via dynamic light scattering (DLS) .
Q. What computational methods are recommended for elucidating the binding mode of this compound?
- Molecular Dynamics (MD) Simulations : Simulate interactions with TrmD over 100 ns to identify stable binding poses. Prioritize residues within 4 Å of the 4-oxo and carboxylic acid groups .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified substituents .
- ADMET Prediction : Use tools like SwissADME to predict permeability (LogP <3), hepatic stability (CYP450 interactions), and hERG inhibition risk .
Q. How can regioselectivity issues during functionalization of the thieno[2,3-d]pyrimidine core be addressed?
Regioselectivity is influenced by:
- Electrophilic Aromatic Substitution (EAS) : Activate the C6 position using electron-withdrawing groups (e.g., carboxylic acid) to direct substitutions to C2 or C3.
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to prevent unwanted interactions during alkylation .
Q. What strategies mitigate solubility challenges in aqueous biological assays?
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt.
- Co-solvents : Use cyclodextrins or PEG derivatives to enhance solubility without altering pH .
Q. How should researchers address stability concerns during long-term storage?
Store the compound under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent oxidation of the 4-oxo group and hydrolysis of the piperidin-1-ylmethyl moiety .
Q. What advanced synthetic routes enable coupling with biomolecules (e.g., peptides, antibodies)?
Use click chemistry (CuAAC) to attach alkyne-modified derivatives to azide-functionalized biomolecules. Alternatively, activate the carboxylic acid with N-hydroxysuccinimide (NHS) esters for amine coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
